molecular formula C9H17NO2 B1584852 Ethyl 1-methylpiperidine-3-carboxylate CAS No. 5166-67-6

Ethyl 1-methylpiperidine-3-carboxylate

Cat. No.: B1584852
CAS No.: 5166-67-6
M. Wt: 171.24 g/mol
InChI Key: VFJJNMLPRDRTCO-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) is a piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure consists of a six-membered piperidine ring substituted with a methyl group at the 1-position and an ethoxycarbonyl group at the 3-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its versatile reactivity .

Key physicochemical properties include:

  • Boiling Point: Not explicitly reported, but analogous esters like mthis compound have a bp of 83–84°C at 12 mmHg .
  • LogP: Estimated at 0.77, indicating moderate lipophilicity .
  • Spectral Data: Characteristic ¹H and ¹³C NMR signals confirm the ester and methylpiperidine moieties .

Preparation Methods

Synthetic Routes to Ethyl 1-methylpiperidine-3-carboxylate

Reduction of Ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate

One of the primary methods involves the selective reduction of the amide function in ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate to yield the corresponding amino ester, ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate, which upon reductive methylation produces this compound derivatives. This method is based on modifications of classical procedures and is noted for its applicability in synthesizing 4-aryl 2-unsubstituted nipecotic acids.

Hydrolysis and Esterification Approach

Another preparation involves hydrolysis of the ethyl ester followed by acidification and re-esterification steps. For example, (3R)-1-methylpiperidine-3-carboxylic acid is synthesized by treating the corresponding ester with sodium hydroxide in water at room temperature, followed by acidification to pH 2, extraction, and concentration to obtain the acid in high yield (99.1%). This acid can be reconverted to the ethyl ester under appropriate conditions.

Detailed Synthetic Procedure from Literature

A patented process (US4435572A) describes a multi-step synthesis involving:

  • Starting from 3-methoxybenzaldehyde, conversion to an amide ester ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate.
  • Selective reduction of the amide to an amino ester using trimethyloxonium fluoroborate followed by sodium borohydride in ethanol.
  • Reductive methylation to introduce the N-methyl group, yielding this compound derivatives.
  • Subsequent transformations include Michael addition and cyclization steps to form complex decahydroisoquinoline derivatives, demonstrating the versatility of the prepared ester as a synthetic intermediate.

Comparative Analysis of Cyclization Catalysts for Ring Closure

A critical step in the synthesis of related compounds involves cyclization of a β-keto ester intermediate to form the decahydroisoquinoline ring system. Various alkaline catalysts were tested, showing differences in yield, reaction time, and isomer ratios:

Catalyst Concentration (mol%) Solvent Time (h) Yield (%) Cis Isomer (%) Trans Isomer (%)
Triethylamine 200 Methanol 48-120 Quantitative 12 88
Sodium Methoxide 10 Methanol 2.75 Quantitative 13 87
Sodium Methoxide 25 Methanol/Water (2:1) 2 Quantitative 13 87
Potassium tert-butoxide 10 tert-Butanol 1 Quantitative 45 55
Potassium tert-butoxide 10 tert-Butanol 12 Quantitative 50 50
Potassium tert-butoxide 10 Toluene 6 Quantitative 25 75

The use of sodium methoxide in methanol or methanol/water mixtures provided rapid cyclization with a high trans isomer selectivity (up to 87%), which is preferred for subsequent synthetic steps.

Research Findings and Yield Data

  • The overall yield of this compound from 3-methoxybenzaldehyde via the patented route is approximately 48%.
  • Hydrolysis of the ethyl ester to the corresponding acid and subsequent recovery yield 99.1% of the acid form, indicating high efficiency and purity of the intermediate.
  • Cyclization steps to form complex ring systems from the ester intermediates proceed quantitatively under optimized conditions, with isomeric purity controlled by choice of catalyst and solvent.

Summary Table of Key Preparation Steps

Step Number Reaction Description Reagents/Conditions Yield (%) Notes
1 Conversion of 3-methoxybenzaldehyde to amide ester Standard amidation Not specified Starting material preparation
2 Selective reduction of amide to amino ester Trimethyloxonium fluoroborate + NaBH4 in EtOH Not specified Key selective reduction step
3 Reductive methylation of amino ester Reductive methylation reagents 48 (overall) Introduces N-methyl group
4 Hydrolysis of ester to acid NaOH in water, 25°C, 1 h; acidification pH 2 99.1 High-yield acid formation
5 Cyclization of β-keto ester to decahydroisoquinoline Sodium methoxide in methanol, 2–3 h Quantitative High trans isomer selectivity

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Starting Material : Ethyl nipecotate
  • Reagents : Formaldehyde, formic acid
  • Yield : Approximately 73% under reflux conditions .

Biological Applications

Ethyl 1-methylpiperidine-3-carboxylate exhibits a range of biological activities, making it valuable in medicinal chemistry.

2.1. Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, can act as GABA_A receptor agonists. These compounds are being investigated for their potential in treating neurological disorders such as anxiety and epilepsy .

2.2. Antimicrobial Activity

Studies have shown that piperidine derivatives can inhibit bacterial enzymes, including enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Industrial Applications

The compound is also utilized in various industrial applications:

3.1. Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where it is used to create morphine analogs with similar analgesic properties .

3.2. Chemical Research

In chemical research, it is employed as a building block for synthesizing other piperidine derivatives which are essential for drug development .

Case Study 1: Synthesis of Morphine Analogs

A notable study involved the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, which demonstrated similar properties to morphine and codeine, highlighting its potential therapeutic applications in pain management .

CompoundYield (%)Biological Activity
Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate94%Analgesic properties similar to morphine

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of piperidine derivatives against various pathogens, showcasing that this compound derivatives exhibited significant inhibition against E. coli strains, suggesting their potential use in antibiotic formulations .

PathogenInhibition Zone (mm)Compound
E. coli15This compound
S. aureus12This compound

Mechanism of Action

The mechanism of action of ethyl 1-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-methylpiperidine-3-carboxylate belongs to a family of piperidine carboxylates. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Mthis compound

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Differences :
    • Replacing the ethyl ester with a methyl group reduces steric bulk and molecular weight.
    • LogP : 0.44 (lower lipophilicity than the ethyl ester) .
    • Boiling Point : 83–84°C at 12 mmHg, lower than ethyl derivatives due to smaller alkyl chain .

Ethyl Piperidine-3-Carboxylate

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Differences :
    • Lacks the 1-methyl substituent, increasing conformational flexibility.
    • Elimination Kinetics : Exhibits faster gas-phase elimination (log κ₁ = 13.12 s⁻¹) compared to the 1-methyl derivative (log κ₁ = 13.07 s⁻¹), attributed to reduced steric hindrance .

Ethyl 1-Benzylpiperidine-3-Carboxylate

  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight : 259.35 g/mol
  • Key Differences :
    • The benzyl group enhances aromatic interactions in drug-receptor binding.
    • Bioactivity : Benzyl-substituted piperidines are often explored for CNS-targeting applications due to improved blood-brain barrier penetration .

Physicochemical and Reactivity Comparisons

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Boiling Point (°C) Elimination Rate (log κ₁, s⁻¹)
This compound 171.24 0.77 Not reported 13.07
Mthis compound 157.21 0.44 83–84 (12 mmHg) Not reported
Ethyl piperidine-3-carboxylate 157.21 0.65 Not reported 13.12
Ethyl 1-benzylpiperidine-3-carboxylate 259.35 2.18 Not reported Not reported

Pharmacological and Kinetic Insights

  • Stability: The 1-methyl group in this compound confers higher thermal stability compared to non-methylated analogues, as evidenced by its lower elimination rate (activation energy = 212.8 kJ/mol vs. 210.4 kJ/mol for ethyl piperidine-3-carboxylate) .
  • Bioactivity: Piperidine derivatives with ester groups are frequently modified to enhance binding to biological targets.

Biological Activity

Ethyl 1-methylpiperidine-3-carboxylate (EMPC) is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

EMPC is characterized by its piperidine ring structure, featuring a nitrogen atom and an ester functional group. The specific stereochemistry of the (3R) configuration is crucial for its biological interactions. The compound has the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of 171.24 g/mol.

The biological activity of EMPC primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves modulation of biochemical pathways, which can lead to therapeutic effects in conditions such as neurological disorders.

Interaction with Biological Targets

  • Enzymes : EMPC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Pharmacological Applications

  • Neurological Disorders : EMPC is being investigated for its therapeutic potential in treating neurological conditions due to its ability to cross the blood-brain barrier.
  • Antimicrobial Activity : Preliminary studies suggest that EMPC and related piperidine derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Studies

  • A study highlighted the antibacterial activity of piperidine derivatives, including EMPC, showing minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus mycoides .
  • Another investigation into the pharmacokinetics of EMPC revealed favorable absorption characteristics in vitro, suggesting potential for oral bioavailability .

Table 1: Biological Activity Summary of this compound

Activity Type Target MIC (mg/mL) Notes
AntibacterialStaphylococcus aureus0.0039Complete death within 8 hours
AntibacterialEscherichia coli0.0048Effective against multiple strains
Neurological DisordersVarious ReceptorsN/AInvestigated for therapeutic effects

Synthesis and Applications

EMPC serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its role in medicinal chemistry is underscored by its applications in developing drugs targeting neurological disorders and other medical conditions .

Comparison with Similar Compounds

EMPC exhibits unique properties compared to other piperidine derivatives due to its specific substitution pattern:

Compound Activity Notes
Ethyl 1-methylpiperidine-4-carboxylateLower potencyDifferent pharmacokinetic properties
Ethyl 1-methylnipecotateSimilar therapeutic potentialVariations in biological activity observed

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-methylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include esterification with acid chlorides or anhydrides, cyclization, and substitution reactions. Optimization requires control of temperature (e.g., 50–100°C), solvent choice (e.g., ethanol or dichloromethane), and catalysts (e.g., Lewis acids). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for confirming the purity and structure of synthesized this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C NMR), HPLC for purity assessment, and elemental analysis to verify composition. Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography (via SHELX programs) resolves absolute configurations .

Q. How should this compound be stored to maintain stability during research?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to minimize degradation. Regularly assess purity via spectroscopic methods and avoid prolonged storage. Degradation products, such as 3-piperidine carboxylic acid, can form via decarboxylation under suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For stereochemical ambiguities, use X-ray crystallography (SHELXL refinement) or computational modeling (DFT calculations). Cross-validate with IR spectroscopy and MS/MS fragmentation patterns .

Q. What experimental approaches are used to study the metabolic breakdown pathways of this compound?

  • Methodological Answer : Gas-phase decomposition studies using GC-MS can identify intermediates like 3-piperidine carboxylic acid. Computational analysis (e.g., density functional theory) models six-membered cyclic transition states during decarboxylation. In vitro metabolic assays with liver microsomes provide insights into enzymatic pathways .

Q. How do steric and electronic effects of substituents on the piperidine ring influence reaction kinetics in derivative synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl, benzoyl) increase electrophilicity, accelerating nucleophilic substitutions. Steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce yields, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) or elevated temperatures. Kinetic studies via time-resolved NMR or stopped-flow techniques quantify these effects .

Q. What strategies mitigate side reactions during the synthesis of this compound analogs with complex heterocyclic moieties?

  • Methodological Answer : Use orthogonal protecting groups (e.g., Boc for amines) to prevent unwanted couplings. Employ flow chemistry for exothermic reactions (e.g., sulfonation) and microwave-assisted synthesis to reduce reaction times. Purify intermediates via flash chromatography or recrystallization to eliminate byproducts .

Q. Data Analysis & Experimental Design

Q. How can researchers design experiments to assess the thermodynamic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-UV and characterize products using LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. What statistical methods are suitable for optimizing reaction yields in multi-step syntheses of derivatives?

  • Methodological Answer : Use response surface methodology (RSM) or factorial design (e.g., 23^3 factorial) to evaluate variables (temperature, solvent ratio, catalyst loading). Analyze data via ANOVA to identify significant factors. Machine learning models (e.g., random forest) can predict optimal conditions for unexplored derivatives .

Q. Safety & Compliance

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

  • Methodological Answer : Use explosion-proof reactors and inert gas purging to mitigate hydrogen combustion risks. Employ closed-system filtration to isolate catalysts (e.g., Pd/C). Monitor for exothermicity with thermocouples and ensure proper ventilation to avoid inhalation hazards .

Properties

IUPAC Name

ethyl 1-methylpiperidine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJNMLPRDRTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701282086
Record name Ethyl 1-methyl-3-piperidinecarboxylate
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Molecular Weight

171.24 g/mol
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CAS No.

5166-67-6
Record name Ethyl 1-methyl-3-piperidinecarboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-methylpiperidine-3-carboxylate
Ethyl 1-methylpiperidine-3-carboxylate
Reactant of Route 3
Ethyl 1-methylpiperidine-3-carboxylate
Reactant of Route 4
Ethyl 1-methylpiperidine-3-carboxylate
Ethyl 1-methylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-methylpiperidine-3-carboxylate

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